molecular formula C15H14O4 B190326 3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one CAS No. 1088-08-0

3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one

Cat. No. B190326
CAS RN: 1088-08-0
M. Wt: 258.27 g/mol
InChI Key: OIHJRWFCSYQYTI-UHFFFAOYSA-N
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Description

3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one, commonly referred to as 3-CHDP, is a cyclic hydroxylated aromatic compound that has been used in a variety of scientific research applications. It is a derivative of phenylpropene and is a member of the class of compounds known as phenylpropenes. 3-CHDP has been found to have a variety of biochemical and physiological effects, as well as being useful for a number of laboratory experiments. In

Scientific Research Applications

Oxidation and Autoxidation Reactions

Cyclohexene, cyclohexa-1,3-diene, and cyclohexa-1,4-diene, similar in structure to 3-(Cyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, react with palladium acetate in acetic acid solution, yielding products like benzene. This reaction involves a heterogeneous catalytic step and is influenced by palladium metal formed in the system, which acts as an efficient disproportionation catalyst (Brown & Davidson, 1971).

Structural and Chemical Properties

1-Ethinylcyclohexa-1,3-diene, a derivative, has been studied for its physico-chemical properties and structural features. This research helps in understanding similar compounds like 3-(Cyclohexa-2,4-dien-1-yl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one (Petrov & Kulikova, 1952).

Preparation and Reaction Studies

Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, prepared from similar compounds, undergoes various chemical reactions like dehydration, hydrolysis, and acetylation. These studies provide insights into the reactivity of structurally related compounds (Sirat, Thomas, & Tyrrell, 1979).

Hydroxyl-Radical-Induced Oxidation

The oxidation of cyclohexa-1,4-diene by hydroxyl radicals in aqueous solutions shows the reactivity of such compounds under oxidative conditions. This is crucial for understanding the chemical behavior of related compounds in different environments (Pan, Schuchmann, & Sonntag, 1993).

properties

IUPAC Name

3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQGMMRHTWIOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4',6'-Trihydroxydihydrochalcone

CAS RN

1088-08-0
Record name 2′,4′,6′-Trihydroxydihydrochalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one
Reactant of Route 2
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one
Reactant of Route 3
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one
Reactant of Route 4
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one
Reactant of Route 5
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one
Reactant of Route 6
3-(Cyclohexa-2,4-dien-1-YL)-1-(2,4,6-trihydroxyphenyl)prop-2-EN-1-one

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